molecular formula C16H14O3 B1324912 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde CAS No. 952182-92-2

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde

Cat. No. B1324912
M. Wt: 254.28 g/mol
InChI Key: CQXJQHDUKKRJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” is a derivative of 1,5-benzodioxepine, which is a type of organic compound consisting of a benzene ring fused to a seven-membered ring containing two oxygen atoms . The “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)” part of the name suggests that the compound has a benzodioxepine ring attached to the 4-position of a benzene ring . The “benzenecarbaldehyde” part of the name indicates that there is an aldehyde group (-CHO) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” can be inferred from its name. It likely has a benzene ring attached to a seven-membered ring containing two oxygen atoms (a benzodioxepine ring). The benzodioxepine ring is attached at the 4-position of the benzene ring. There is also an aldehyde group (-CHO) attached to the benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde and its derivatives play a significant role in organic synthesis. For instance, 2H-1,5-Benzodioxepin-3(4H)-one, a key intermediate in synthesizing these derivatives, shows interesting biological properties, such as being a class of β-adrenergic stimulants with bronchial dilator activity. It's also notable in the synthesis of antifungal strobilurins (Damez, Labrosse, Lhoste, & Sinou, 2001).

Conformational Analysis

  • The molecular conformation of derivatives, such as 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, has been studied using X-ray diffraction methods, revealing a skew (twisted half-chair) conformation (Steward, Hoyes, & Prichard, 1973).

Application in Cancer Research

Antifungal and Anticancer Potential

  • Some derivatives, such as those used in the synthesis of novel 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil and related compounds, have been explored for their anticarcinogenic potential against cancer cell lines like MCF-7 (Núñez, Pavani, Díaz-Gavilán, Rodríguez-Serrano, Gómez-Vidal, Marchal, Aránega, Gallo, Espinosa, & Campos, 2006).

Aldose Reductase Inhibition

Future Directions

The future directions for research on “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” would depend on its potential applications. If it has biological activity, it could be studied for potential therapeutic uses. If it has unique chemical properties, it could be studied for potential uses in chemical synthesis or materials science .

properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXJQHDUKKRJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215882
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

CAS RN

952182-92-2
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.